N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
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Overview
Description
N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1-butyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N2O4S/c1-5-6-13-24-17(4)16(3)20(21(24)23-22(25)19-8-7-14-28-19)29(26,27)18-11-9-15(2)10-12-18/h7-12,14H,5-6,13H2,1-4H3,(H,23,25) |
InChI Key |
ZTCGHYAVFYQTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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